molecular formula C11H17N3O2 B13974826 Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate

Cat. No.: B13974826
M. Wt: 223.27 g/mol
InChI Key: KQWMDGIYECOWNE-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C12H19N3O2 It is a derivative of pyridine and is characterized by the presence of both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-aminopyridin-2-yl)acetate: Lacks the second amino group, resulting in different reactivity and applications.

    Tert-butyl 2-amino-2-(4-nitropyridin-2-yl)acetate:

Uniqueness

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is unique due to the presence of two amino groups and an ester group, which provide a versatile platform for various chemical modifications and applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)9(13)8-6-7(12)4-5-14-8/h4-6,9H,13H2,1-3H3,(H2,12,14)

InChI Key

KQWMDGIYECOWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=CC(=C1)N)N

Origin of Product

United States

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